Rutamycin is a macrolide antibiotic first isolated in 1961 from cultures of Streptomyces griseus. [] It belongs to the oligomycin/rutamycin family of macrolides and is known for its potent antifungal and antibacterial activity. [, ] Rutamycin exhibits structural similarity to other macrolides like cytovaricin and ossamycin. [] In scientific research, rutamycin serves as a valuable tool for studying oxidative phosphorylation due to its inhibitory effect on mitochondrial adenosine triphosphatase (ATPase), a key enzyme in this process. [, , , , , ]
Oligomycin D is derived from Streptomyces avermitilis, a species recognized for its ability to produce various bioactive compounds, including oligomycins A, B, and C. The production of oligomycin D can vary based on the strain and culture conditions used during fermentation processes.
Oligomycin D falls under the classification of macrolide antibiotics. It is part of a larger group known as polyketides, characterized by their complex structures and significant biological activities.
The synthesis of oligomycin D involves several methodologies, primarily focusing on fermentation followed by extraction and purification processes.
Technical details regarding the synthesis often involve specific conditions such as pH adjustments and temperature control during fermentation to optimize production rates.
Oligomycin D has a complex molecular structure characterized by a large macrolide ring system.
The molecular structure has been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming its unique arrangement of functional groups that interact with ATP synthase.
Oligomycin D participates in various chemical reactions primarily related to its interaction with ATP synthase.
Technical details include kinetic studies that measure the inhibition constants and binding affinities of oligomycin D with ATP synthase, providing insights into its potency as an inhibitor.
Oligomycin D exerts its effects through a well-defined mechanism involving direct interaction with ATP synthase.
Data supporting this mechanism includes crystallographic studies that visualize oligomycin D's binding site on ATP synthase, demonstrating how it obstructs proton translocation.
Oligomycin D possesses distinct physical and chemical properties that influence its behavior in biological systems.
Relevant analyses include solubility tests and stability assessments under various environmental conditions to determine optimal storage and handling protocols.
Oligomycin D has significant scientific applications due to its potent inhibitory effects on ATP synthase.
The versatility of oligomycin D makes it a valuable compound in both basic research and potential therapeutic developments, contributing to our understanding of cellular energy dynamics.
Oligomycin D was first isolated in the mid-20th century from Streptomyces rutgersensis, a soil-dwelling actinobacterium. Initially designated Rutamycin A after its producing organism, it was later reclassified as a member of the oligomycin macrolide family due to structural similarities with oligomycins A–C [3] [4]. The compound gained prominence when researchers identified its specific inhibitory activity against mitochondrial ATP synthase, distinct from other oligomycins. Its dual nomenclature persists in scientific literature, with "Oligomycin D" now recognized as the standard designation in chemical databases. Early structural characterization efforts revealed a 26-membered macrolactone core decorated with multiple hydroxyl groups and a spiroketal moiety—features critical for its bioactivity [3].
Oligomycin D belongs to the oligomycin group of macrolide antibiotics, characterized by their potent inhibition of mitochondrial F₁Fₒ-ATP synthase. Structurally, oligomycins share a polyketide backbone but differ in substituents (Table 1). Oligomycin D lacks the C4 methyl group present in oligomycin B and contains a hydrogen atom at C15 instead of a hydroxyl group—variations that significantly alter its biological specificity [3] [6]. The family is subdivided into:
Table 1: Structural Variations Among Key Oligomycins
Oligomycin Variant | R1 (C4) | R2 (C15) | C44 Side Chain |
---|---|---|---|
Oligomycin A | CH₃ | OH | CH₃ |
Oligomycin B | =O | OH | CH₃ |
Oligomycin C | CH₃ | H | CH₃ |
Oligomycin D | H | H | CH₃ |
Oligomycin F | CH₃ | OH | CH₂CH₃ |
Oligomycin D is predominantly produced by marine and terrestrial Streptomyces species, including S. rutgersensis and marine-derived Streptomyces sp. FXY-T5 [4] [5]. Genomic analyses reveal that its biosynthesis is governed by a type I modular polyketide synthase (PKS) gene cluster spanning >60 kb. This cluster encodes:
The biosynthetic pathway initiates with propionyl-CoA and malonyl-CoA extender units, undergoing 24 elongation cycles to form the macrolactone scaffold. Key post-PKS modifications include:
Notably, marine-derived strains exhibit higher genetic diversity in their oligomycin BGCs (Biosynthetic Gene Clusters), leading to derivatives like 24-lumooligomycin B and 15-hydroxy-oligomycin B through enzymatic diversification [5]. Approximately 0.3% of sequenced Streptomyces genomes harbor oligomycin-type BGCs, with oligomycin D-specific clusters identified in 6% of these strains [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7